Cas no 79516-82-8 (20-OH-LTB4)

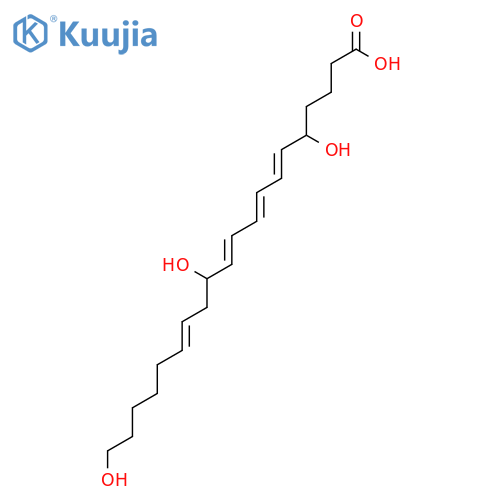

20-OH-LTB4 structure

20-OH-LTB4 化学的及び物理的性質

名前と識別子

-

- 6,8,10,14-Eicosatetraenoicacid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-

- (5S,12R)-5,12,20-TRIHYDROXY-(6Z,8E,10E,14Z)-EICOSATETRAENOIC ACID

- 20-hydroxy Leukotriene B4

- 20-hydroxyleukotriene

- 20-hydroxy-leukotriene B4

- 20-Hydroxy-LTB4

- 20-OH-LTB4

- 5S,12R,20-TRIHYDROXY-6Z,8E,10E,14Z-EICOSATETRAENOIC ACID

- hydroxyleukotriene B4

- BML1-E05

- 20-hydroxy LTB4

- CHEBI:15646

- (5S,12R)-5,12,20-Trihydroxy-(6Z,8E,10E,14Z)-eicosatetraenoate

- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoic acid

- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoic acid

- 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoic acid

- omega-Hydroxy-LTB4

- w-Hydroxy-LTB4

- LTB4-20-hydroxy

- [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoic acid

- Q27071451

- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoate

- 79516-82-8

- SR-01000946893

- SR-01000946893-1

- [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoate

- CHEMBL1593789

- BDBM85696

- 6,8,10,14-Eicosatetraenoic acid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-

- LMFA03020018

- C04853

- (5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid

- CS-0062366

- AKOS027378121

- PD021022

- 5,12,20-THETE

- GTPL3399

- LTB4_20-Hydroxy

- HY-113479

- DTXSID901316948

- 20-OH-Leukotriene B4

- NCGC00161274-01

- 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoate

- 5S,12R,20-trihydroxy-6Z,8E,10E,14Z-eicosatetraenoate

- (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoate

- 20-hydroxyleukotriene B4

- SCHEMBL142275

-

- インチ: InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1

- InChIKey: PTJFJXLGRSTECQ-PSPARDEHSA-N

- ほほえんだ: C(CCCCO)/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

計算された属性

- せいみつぶんしりょう: 352.22500

- どういたいしつりょう: 352.22497412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 15

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 98Ų

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 1.097

- ふってん: 581.8°C at 760 mmHg

- フラッシュポイント: 319.7°C

- 屈折率: 1.541

- PSA: 97.99000

- LogP: 3.13070

- ようかいせい: まだ確定していません。

20-OH-LTB4 セキュリティ情報

- 危険物輸送番号:UN 1170 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16; S26; S36

-

危険物標識:

- リスク用語:R11; R36/37/38

- セキュリティ用語:16-26-36

- ちょぞうじょうけん:−20°C

20-OH-LTB4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G377488-1mg |

20-OH-LTB4 |

79516-82-8 | 1mg |

$2096.00 | 2023-05-18 | ||

| TRC | G377488-5mg |

20-OH-LTB4 |

79516-82-8 | 5mg |

$7824.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200959A-1mg |

20-OH-LTB4, |

79516-82-8 | ≥99% | 1mg |

¥45164.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200959-50µg |

20-OH-LTB4, |

79516-82-8 | ≥99% | 50µg |

¥4550.00 | 2023-09-05 | |

| TRC | G377488-25mg |

20-OH-LTB4 |

79516-82-8 | 25mg |

$ 29000.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-25ug |

20-hydroxy Leukotriene B4 |

79516-82-8 | 98% | 25ug |

¥1890.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200959-50 µg |

20-OH-LTB4, |

79516-82-8 | ≥99% | 50µg |

¥4,550.00 | 2023-07-11 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-100ug |

20-hydroxy Leukotriene B4 |

79516-82-8 | 98% | 100ug |

¥6558.00 | 2022-04-26 | |

| TRC | G377488-2.5mg |

20-OH-LTB4 |

79516-82-8 | 2.5mg |

$4305.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67084-50ug |

20-hydroxy Leukotriene B4 |

79516-82-8 | 98% | 50ug |

¥3469.00 | 2022-04-26 |

20-OH-LTB4 関連文献

-

Yan Li,Liu-Yang Pu,Yayun Li,Guanbao Zhu,Zhengzhi Wu RSC Adv. 2023 13 21448

-

Ping Du,Ting Hu,Zhuoling An,Pengfei Li,Lihong Liu Analyst 2020 145 4972

-

Mengqi Jia,Zhangxiao Peng,Kaige Yang,Changqing Su,Yan Wang,Chao Yan Analyst 2020 145 3575

-

Attila Bácsi,Renáta Lucas,Máté István Süt?,Mónika Szklenár,Torsten Bohn,Ralph Rühl Food Funct. 2022 13 6534

-

D. Clissold,C. Thickitt Nat. Prod. Rep. 1994 11 621

79516-82-8 (20-OH-LTB4) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量